molecular formula C17H17NO B1528842 5-Benzyl-4-phenylpyrrolidin-2-one CAS No. 1492567-03-9

5-Benzyl-4-phenylpyrrolidin-2-one

Cat. No.: B1528842
CAS No.: 1492567-03-9
M. Wt: 251.32 g/mol
InChI Key: ZNVNYYURYXRQTJ-UHFFFAOYSA-N
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Description

5-Benzyl-4-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Biological Activity

5-Benzyl-4-phenylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrrolidinone derivative has been studied for its potential therapeutic applications, including its roles as an enzyme inhibitor and receptor ligand. The compound's unique structure contributes to its interaction with various biological targets, leading to a range of pharmacological effects.

  • Molecular Formula : C18H21NO
  • Molecular Weight : 281.37 g/mol
  • IUPAC Name : this compound

Structure

The compound features a pyrrolidinone ring with phenyl and benzyl substituents, which are critical for its biological activity. The presence of these aromatic rings enhances lipophilicity, potentially impacting the compound's absorption and distribution in biological systems.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Binding : It demonstrates affinity for specific receptors, modulating their activity and influencing physiological responses.

Pharmacological Effects

Research has indicated several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
  • Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.
  • Anticancer Activity :
    • In a series of assays conducted on human cancer cell lines, the compound showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

In Vivo Studies

Research involving animal models has indicated:

  • Toxicology Profile : Initial assessments show that the compound has a favorable safety profile, with no acute toxicity observed at therapeutic doses.

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntimicrobial, Anticancer10Effective against Gram-positive bacteria
1-Amino-2-biphenyl-4-ylpropan-2-olEnzyme inhibitor15Acts on various enzyme targets
Biphenyl derivativesVaries20–50General antimicrobial properties

Properties

IUPAC Name

5-benzyl-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-12-15(14-9-5-2-6-10-14)16(18-17)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVNYYURYXRQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.